molecular formula C17H25FO3 B010589 4-(Decyloxy)-2-fluorobenzoic acid CAS No. 106316-02-3

4-(Decyloxy)-2-fluorobenzoic acid

Cat. No.: B010589
CAS No.: 106316-02-3
M. Wt: 296.4 g/mol
InChI Key: KGDJHFSYERDQGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cephalosporanic acid, 7-amino, is a core chemical structure used in the synthesis of cephalosporin antibiotics. This compound is derived from cephalosporin C, a natural antibiotic produced by the fungus Cephalosporium acremonium. Cephalosporins are a large group of β-lactam antibiotics that are closely related to penicillins and are used to treat a wide range of bacterial infections .

Scientific Research Applications

Cephalosporanic acid, 7-amino, has numerous applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. It serves as a key intermediate in the synthesis of semi-synthetic cephalosporins, which are widely used antibiotics . Additionally, it is used in the development of new antibiotics with improved efficacy and reduced resistance .

Mechanism of Action

Target of Action

4-(Decyloxy)-2-fluorobenzoic acid is a type of hydrogen-bonded nematic liquid crystal (HBLC) . The primary targets of this compound are the mesogenic substances in the liquid crystal mixtures . These substances are responsible for the unique configurations and properties of liquid crystals .

Mode of Action

The compound interacts with its targets through the formation of hydrogen bonds . This interaction results in the formation of complexes exhibiting rich phase polymorphism . The hydrogen bonds enable various mesogenic and non-mesogenic compounds to form these complexes .

Biochemical Pathways

It is known that the compound plays a role in the phase transition properties of the mixtures of hblc . This involves changes in the thermal and optical properties of the mixtures .

Pharmacokinetics

It is known that the compound exhibits certain adme (absorption, distribution, metabolism, and excretion) properties common to other hblcs . The compound’s bioavailability is influenced by these properties, but specific details are currently unavailable.

Result of Action

The action of this compound results in the formation of smectic and nematic phase transitions in binary mixtures . The phase transition temperature values of the mixtures increase with the increasing heating rate . The compound also affects the optical transmittance of these mixed HBLCs .

Action Environment

The action, efficacy, and stability of this compound are influenced by environmental factors such as temperature . For instance, the phase transition temperature values of the mixtures containing the compound increase with the increasing heating rate . The compound’s optical transmittance properties are also affected by temperature variations .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cephalosporanic acid, 7-amino, can be synthesized through both chemical and enzymatic methods. The chemical method involves the deacylation of cephalosporin C using toxic reagents, while the enzymatic method uses enzymes such as D-amino acid oxidase and glutaryl acylase to achieve the same result . The enzymatic method is preferred due to its environmental friendliness and efficiency.

Industrial Production Methods: In industrial settings, cephalosporanic acid, 7-amino, is typically produced through the enzymatic conversion of cephalosporin C. This process involves the use of recombinant strains of Acremonium chrysogenum that express cephalosporin C acylase, allowing for the direct conversion of cephalosporin C to cephalosporanic acid, 7-amino .

Comparison with Similar Compounds

  • Penicillin G
  • Cephalothin
  • Cefazolin
  • Cefotaxime
  • Cefpodoxime proxetil

Properties

IUPAC Name

4-decoxy-2-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25FO3/c1-2-3-4-5-6-7-8-9-12-21-14-10-11-15(17(19)20)16(18)13-14/h10-11,13H,2-9,12H2,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGDJHFSYERDQGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCOC1=CC(=C(C=C1)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30371573
Record name 4-N-decyloxy-2-fluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30371573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106316-02-3
Record name 4-(Decyloxy)-2-fluorobenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=106316-02-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-N-decyloxy-2-fluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30371573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzoic acid, 4-(decyloxy)-2-fluoro
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.122.787
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Decyloxy)-2-fluorobenzoic acid
Reactant of Route 2
Reactant of Route 2
4-(Decyloxy)-2-fluorobenzoic acid
Reactant of Route 3
Reactant of Route 3
4-(Decyloxy)-2-fluorobenzoic acid
Reactant of Route 4
Reactant of Route 4
4-(Decyloxy)-2-fluorobenzoic acid
Reactant of Route 5
Reactant of Route 5
4-(Decyloxy)-2-fluorobenzoic acid
Reactant of Route 6
Reactant of Route 6
4-(Decyloxy)-2-fluorobenzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.